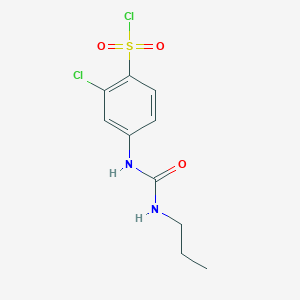

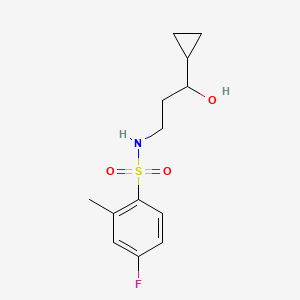

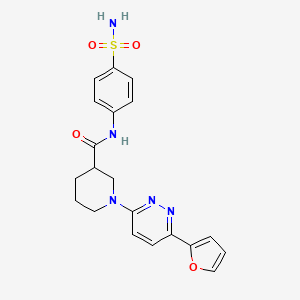

4-((3,4-dimethylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-((3,4-dimethylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a chemical compound that belongs to the sulfonamide family. It is commonly referred to as DIDS and has been widely used in scientific research due to its unique properties.

Scientific Research Applications

Synthesis and Chemical Properties

This compound is related to various sulfonamide derivatives that have been synthesized and explored for their biological activities. For instance, studies on the synthesis of vinylsulfones and vinylsulfonamides highlight their utility in synthetic organic chemistry due to their wide range of biological activities, mainly as enzyme inhibitors. These compounds are used as active agents in multiple chemical reactions, including 1,4-addition and electrocyclization reactions, emphasizing the importance of efficient synthetic protocols for their production (Kharkov University Bulletin Chemical Series, 2020).

Biological and Pharmaceutical Applications

Sulfonamide-derived compounds have been extensively studied for their pharmaceutical applications, particularly as antibiotics and in the development of drugs targeting various diseases. For example, tosylated 4-aminopyridine and other sulfonylated amines form a significant class of pharmaceutical drugs used as antibiotics, highlighting the therapeutic potential of sulfonamide derivatives in medicine (Makara Journal of Science, 2021). Furthermore, sulfonamide-derived ligands and their transition metal complexes have been synthesized, characterized, and evaluated for their antibacterial, antifungal, and cytotoxic activities, demonstrating the versatility of sulfonamide derivatives in developing new therapeutic agents (Applied Organometallic Chemistry, 2011).

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to detail its mode of action. Based on its structural similarity to other sulfonamide compounds, it may bind to enzymes or receptors, altering their function and leading to changes within the cell .

Biochemical Pathways

Sulfonamides are known to interfere with bacterial synthesis of folic acid, a crucial component for dna replication

Result of Action

If the compound acts similarly to other sulfonamides, it could potentially inhibit bacterial growth by interfering with folic acid synthesis .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could denature the compound, rendering it ineffective. Additionally, the presence of other molecules could compete with the compound for its target, reducing its efficacy .

properties

IUPAC Name |

4-[[(3,4-dimethylphenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3O4S2/c1-13-5-6-16(11-14(13)2)24(20,21)17-12-15-7-9-19(10-8-15)25(22,23)18(3)4/h5-6,11,15,17H,7-10,12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHVXGLVNFHXQDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3,4-dimethylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2377406.png)

![Sodium 1'-[(tert-butoxy)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylate](/img/structure/B2377418.png)

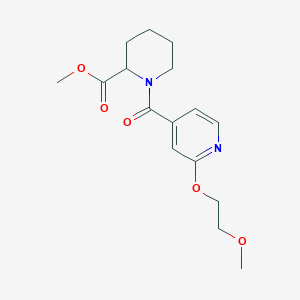

![2-Methyl-6-[(oxan-2-yl)methoxy]pyridine](/img/structure/B2377419.png)

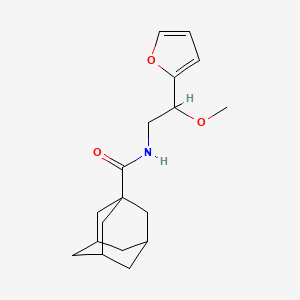

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2377425.png)